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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)piperazin-2-one

Cat. No.: B1591786

In the landscape of medicinal chemistry, arylpiperazine scaffolds are of paramount importance,
forming the core of numerous drugs targeting the central nervous system (CNS) and other
biological systems.[1][2] This guide focuses on a specific, yet sparsely documented, member of
this family: 1-(4-Fluorophenyl)piperazin-2-one. While its close analogue, 1-(4-
fluorophenyl)piperazine, is extensively studied, the introduction of a carbonyl group to form the
piperazin-2-one (a cyclic amide, or lactam) fundamentally alters the molecule's electronic and

steric properties.

This document serves as a technical primer for researchers and drug development
professionals. Due to the limited direct literature on this specific compound, we will leverage
established chemical principles and extensive data from its close analogues to build a
comprehensive profile. We will elucidate its structure, predict its key physicochemical
properties, propose a robust synthetic pathway, and discuss its potential applications as a
building block in modern drug discovery.

PART 1: Chemical Structure and Core Properties

The foundational difference between the well-known 1-(4-fluorophenyl)piperazine and the
subject of this guide lies in the oxidation of a methylene group to a carbonyl group. This
transforms a flexible secondary amine into a rigid, planar amide, introducing a hydrogen bond
acceptor and altering the overall polarity and metabolic stability.

Structural Elucidation
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e |[UPAC Name: 1-(4-Fluorophenyl)piperazin-2-one

o Core Components: The structure consists of a piperazin-2-one ring, which is a six-membered
heterocycle containing two nitrogen atoms at positions 1 and 4 and a carbonyl group at
position 2. The nitrogen at position 1 (N1) is substituted with a 4-fluorophenyl group.

e Molecular Formula: CioH11FN20
e SMILES: O=C1CNCCN1C2=CC=C(F)C=C2

Caption: Chemical structure of 1-(4-Fluorophenyl)piperazin-2-one.

Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties of 1-
(4-Fluorophenyl)piperazin-2-one, with comparative data for its non-oxo analogue, 1-(4-
fluorophenyl)piperazine, to highlight key differences.
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Property

1-(4-
Fluorophenyl)piper
azin-2-one (Target)

1-(4-
Fluorophenyl)piper
azine (Analogue)

Rationale for
Difference

Molecular Formula

C10H11FN20

C10H13FN2[3]

Addition of an oxygen

atom.

Molecular Weight

194.21 g/mol

180.22 g/mol [3]

Addition of an oxygen

atom.

Appearance

Predicted: White to

off-white solid

Clear yellowish liquid
after melting; solid at
RT[4][5]

The planar lactam
group allows for
stronger
intermolecular
interactions (dipole-
dipole, potential H-
bonding), favoring a
solid state with a

higher melting point.

Melting Point (°C)

Predicted: > 100 °C

30-33 °C[4]

Increased molecular
rigidity and polarity
due to the amide
functional group lead
to a more stable

crystal lattice.

Boiling Point (°C)

Predicted:
Significantly higher

than analogue

118-123 °C at 0.1
mmHg[4]

Stronger dipole-dipole
interactions require
more energy to

overcome.

Solubility

Predicted: Soluble in
polar organic solvents
(MeOH, DMSO),
slightly soluble in

water

Insoluble in water;
soluble in chloroform,

ethyl acetate[4]

The amide group
increases polarity and
provides a hydrogen
bond acceptor site,
likely increasing
solubility in polar
solvents compared to

the analogue.
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The N-H proton on the
Hydrogen Bond ) o
1 1[3] piperazine ring
Donors ]
remains.

The carbonyl oxygen

Hydrogen Bond )
2 (Carbonyl O, N4) 2 (N1, N4)[3] is a strong hydrogen

Acceptors
bond acceptor.
The addition of the
polar carbonyl group
] is expected to
LogP (Predicted) ~1.0-15 1.28[6]

decrease the octanol-
water partition

coefficient slightly.

PART 2: Synthesis and Experimental Protocols

While specific synthesis of 1-(4-Fluorophenyl)piperazin-2-one is not readily found in
literature, a robust and logical pathway can be designed based on established methods for N-
substituted piperazinones. The most direct approach involves a two-step process: acylation of
a substituted ethylenediamine followed by intramolecular cyclization.

General synthetic strategies for piperazin-2-one derivatives have been documented, providing
a solid foundation for this proposed methodology.[7][8]

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available N-(4-
fluorophenyl)ethylenediamine, which undergoes acylation with chloroacetyl chloride, followed
by a base-mediated intramolecular nucleophilic substitution to form the lactam ring.
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N-(4-fluorophenyl)ethylenediamine
+ Chloroacetyl Chloride

:

Step 1: Acylation
Solvent: DCM or THF
Base: Triethylamine (TEA)

Forms amide intermediate

Intermediate:
2-Chloro-N-(2-((4-fluorophenyl)amino)ethyl)acetamide

;

Step 2: Intramolecular Cyclization
Base: NaH or K2COs
Solvent: DMF or Acetonitrile

Forms lactam ring

Final Product:
1-(4-Fluorophenyl)piperazin-2-one

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-(4-Fluorophenyl)piperazin-2-one.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-Fluorophenyl)piperazin-2-one.
Materials:

e N-(4-fluorophenyl)ethylenediamine
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e Chloroacetyl chloride

o Triethylamine (TEA)

e Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2COs)
e Dichloromethane (DCM), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

e Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated agueous NacCl)

e Magnesium sulfate (MgSOa)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

Step 1: Synthesis of 2-Chloro-N-(2-((4-fluorophenyl)amino)ethyl)acetamide (Intermediate)

e Dissolve N-(4-fluorophenyl)ethylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous
DCM in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice
bath.

e Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes,
ensuring the temperature remains below 5 °C.

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 3-4 hours, monitoring progress by TLC.

e Upon completion, quench the reaction by slowly adding saturated NaHCOs solution.

o Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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o Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, filter, and
concentrate under reduced pressure to yield the crude intermediate. This intermediate may
be used directly in the next step or purified by recrystallization if necessary.

Causality Behind Choices: DCM is an excellent, non-reactive solvent for acylation. TEA is used
as a base to neutralize the HCI byproduct generated during the reaction, driving it to
completion. The reaction is run at 0 °C initially to control the exothermic acylation reaction.

Step 2: Synthesis of 1-(4-Fluorophenyl)piperazin-2-one (Final Product)

o Carefully wash sodium hydride (1.5 eq of 60% dispersion) with hexanes under nitrogen to
remove the mineral oil, and then suspend the NaH in anhydrous DMF. Cool the suspension
to 0 °C.

o Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DMF and add
it dropwise to the NaH suspension.

» After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for
4-6 hours, monitoring for the disappearance of the starting material by TLC. (Alternative: Use
a weaker base like K2COs in acetonitrile and reflux overnight).

e Cool the reaction to 0 °C and cautiously quench by the dropwise addition of water.

o Extract the product with ethyl acetate (3 x volumes).

o Combine the organic extracts, wash with water and brine, dry over MgSOa, and concentrate
in vacuo.

Causality Behind Choices: NaH is a strong, non-nucleophilic base ideal for deprotonating the
amine, initiating the intramolecular cyclization. DMF is a polar aprotic solvent that effectively
solvates the ions involved. Heating is required to provide the activation energy for the ring-
closing reaction.

Step 3: Purification and Characterization

» Purify the crude product using silica gel column chromatography, eluting with a gradient of
ethyl acetate in hexanes.
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o Combine the fractions containing the pure product and remove the solvent under reduced
pressure to yield 1-(4-Fluorophenyl)piperazin-2-one as a solid.

e Characterize the final product using *H NMR, 13C NMR, Mass Spectrometry, and IR
spectroscopy to confirm its structure and purity.

PART 3: Applications in Drug Discovery and
Medicinal Chemistry

The true value of 1-(4-Fluorophenyl)piperazin-2-one lies in its potential as a versatile building
block for more complex molecules. The arylpiperazine moiety is a privileged scaffold known to
interact with various CNS receptors, while the piperazinone core offers distinct structural and
functional features.

Potential Therapeutic Areas:

o CNS Agents: The 1-(4-fluorophenyl)piperazine fragment is a key component of drugs and
research chemicals with affinity for serotonin (5-HT) and dopamine receptors.[1][9] The
introduction of the lactam may fine-tune receptor affinity, selectivity, and pharmacokinetic
properties. This scaffold could serve as a starting point for developing novel antidepressants,
antipsychotics, or anxiolytics.

o Anticancer Agents: Arylpiperazine derivatives have shown significant cytotoxic activity
against various cancer cell lines.[1][10] The N4 position of the piperazin-2-one ring is a
convenient handle for further chemical modification, allowing for the attachment of other
pharmacophores to create hybrid molecules with potential anticancer properties.

» Metabolic Stability: The replacement of a secondary amine with a more stable amide linkage
can prevent metabolic N-dealkylation, a common metabolic pathway for many piperazine-
containing drugs. This can lead to improved bioavailability and a more predictable
pharmacokinetic profile.

Conclusion

1-(4-Fluorophenyl)piperazin-2-one represents a molecule of significant synthetic potential.
While direct experimental data remains scarce, a thorough analysis based on its constituent
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parts and related analogues allows for a confident prediction of its properties and the design of
a reliable synthetic route. Its structure combines the CNS-targeting prowess of the
arylpiperazine scaffold with the unique chemical characteristics of a lactam. For medicinal
chemists and drug development scientists, this compound is not merely a chemical entity but a
gateway to novel derivatives with potentially enhanced selectivity, stability, and therapeutic
efficacy. The protocols and insights provided in this guide offer a solid foundation for the
synthesis and exploration of this promising scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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